N,N-diphenyl-4-[(E)-2-[7'-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9'-spirobi[fluorene]-2'-yl]ethenyl]aniline
Overview
Description
N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline is a complex organic compound known for its unique structural properties. This compound is characterized by its extended conjugation and spirobi[fluorene] core, which imparts significant stability and electronic properties. It is primarily used in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9’-[9H]fluorene], is the electron transport chain in organic light-emitting diodes (OLEDs) . It acts as a hole transport material , facilitating the movement of positive charges .
Mode of Action
This compound interacts with its target by aligning its energy levels with the absorber layer, enabling efficient charge collection . It exhibits thermally activated delayed fluorescence (TADF) , a process where all singlet and triplet excitons can be converted to photons for light emission .
Biochemical Pathways
The compound affects the electron transport pathway in OLEDs. Its mode of action results in the up-conversion of triplet excitons, enhancing the overall efficiency of the device .
Result of Action
The result of the compound’s action is the production of strong deep-blue emission in OLEDs . Devices using this compound as the emitting material have shown high performance, with a turn-on voltage of 5.5 V, a maximum brightness of 3984 cd m−2, a maximum current efficiency of 3.65 cd A−1, and a maximum external quantum efficiency of 2.61% .
Action Environment
Environmental factors such as temperature and operating conditions can influence the action, efficacy, and stability of the compound. Its excellent thermal stability ensures that it maintains its charge-transport properties across a range of temperatures . Like many organic materials, it may be prone to degradation in certain ambient conditions .
Biochemical Analysis
Biochemical Properties
N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong binding affinity towards certain enzymes, potentially inhibiting or activating their functions. For instance, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, leading to alterations in the enzyme’s activity and subsequent biochemical pathways.
Cellular Effects
The effects of N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, its interaction with cellular receptors and transporters can lead to changes in intracellular signaling cascades, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific binding site and the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary, with some studies reporting sustained alterations in gene expression and cellular metabolism after prolonged exposure .
Dosage Effects in Animal Models
The effects of N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline in animal models have been investigated to determine the optimal dosage and potential toxic effects. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low to moderate doses, the compound can modulate various biochemical pathways without causing significant toxicity. At high doses, it may induce adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the biotransformation of the compound into various metabolites, which can then participate in different biochemical reactions. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to alterations in overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution across cellular compartments . Its localization and accumulation within cells can significantly impact its efficacy and potential toxicity, as it may concentrate in specific organelles or tissues .
Subcellular Localization
The subcellular localization of N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct it to specific organelles, where it can exert its biological effects by interacting with local biomolecules and influencing cellular processes .
Preparation Methods
The synthesis of N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline involves multiple steps, typically starting with the preparation of the spirobi[fluorene] core. This is followed by the introduction of the ethenyl groups and the final coupling with N-phenylaniline. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under inert atmospheres to prevent oxidation. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors for scalability.
Chemical Reactions Analysis
N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethenyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.
Scientific Research Applications
N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological membranes.
Industry: Its primary application is in the development of OLEDs, where it serves as an efficient emitter material, contributing to the advancement of display and lighting technologies.
Comparison with Similar Compounds
Compared to other similar compounds, N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline stands out due to its unique structural features and superior electronic properties. Similar compounds include:
N,N-diphenyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline: Lacks the spirobi[fluorene] core, resulting in different electronic properties.
N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-fluorene-2’-yl]ethenyl]aniline: Contains a fluorene core instead of spirobi[fluorene], affecting its stability and conjugation length.
These comparisons highlight the uniqueness of N,N-diphenyl-4-[(E)-2-[7’-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9’-spirobi[fluorene]-2’-yl]ethenyl]aniline in terms of its structural and electronic properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[7'-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9'-spirobi[fluorene]-2'-yl]ethenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H46N2/c1-5-17-51(18-6-1)66(52-19-7-2-8-20-52)55-39-33-47(34-40-55)29-31-49-37-43-59-60-44-38-50(46-64(60)65(63(59)45-49)61-27-15-13-25-57(61)58-26-14-16-28-62(58)65)32-30-48-35-41-56(42-36-48)67(53-21-9-3-10-22-53)54-23-11-4-12-24-54/h1-46H/b31-29+,32-30+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGCHKNLJDQCDF-JWTBXLROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C6=C(C57C8=CC=CC=C8C9=CC=CC=C79)C=C(C=C6)C=CC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)/C=C/C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C3)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H46N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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